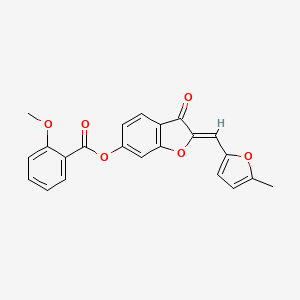

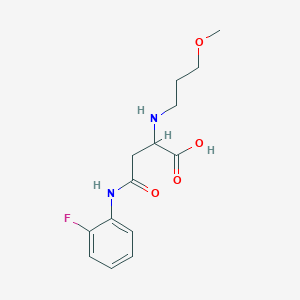

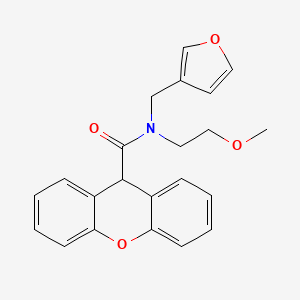

N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidines, which are important synthetic fragments for designing drugs . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

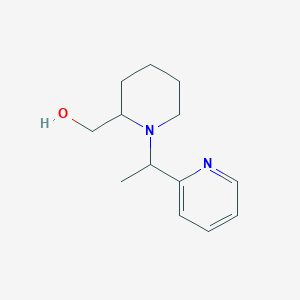

The molecular structure of similar compounds, such as “1-(2-methoxyethyl)piperidin-4-yl]methanol”, has been described. Its Inchi Code is 1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “1-(2-methoxyethyl)piperidin-4-yl]methanol”, have been described. It has a molecular weight of 173.26 and is a liquid at room temperature .Applications De Recherche Scientifique

Pharmacological Applications

Piperidine derivatives, including N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are essential for designing drugs . The compound’s structure suggests potential use in the development of new medications due to its piperidine moiety, which is a common feature in many pharmacologically active compounds.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could serve as a substrate for the synthesis of biologically active piperidines, contributing to the discovery of potential drugs.

Antibacterial Agents

Research has shown that piperidine derivatives can be synthesized with antibacterial properties . While specific data on N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide as an antibacterial agent is not provided, its structural similarity to other piperidine compounds suggests potential applications in this area.

Anticancer Research

Piperidine derivatives have been utilized in anticancer research. Compounds with a piperidine moiety show a wide variety of biological activities, which include antiproliferation and antimetastatic effects on various types of cancers . This indicates that N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide may have applications in cancer treatment research.

Neurological Disorders

Piperidine derivatives are known to be used in the treatment of neurological disorders such as Alzheimer’s disease. They are selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s treatment . This suggests that N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could be explored for similar applications.

Analgesic and Anti-inflammatory Applications

The piperidine nucleus is often found in drugs with analgesic and anti-inflammatory properties . Therefore, N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could potentially be developed into a drug with such therapeutic effects.

Antipsychotic Medications

Piperidine derivatives are part of the structural framework of many antipsychotic drugs. Given the importance of the piperidine ring in these medications, N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide could be a candidate for the development of new antipsychotic treatments .

Antiviral and Antimalarial Research

Piperidine compounds have shown effectiveness in antiviral and antimalarial applications. The structural features of N-(1-(2-methoxyethyl)piperidin-4-yl)thiophene-2-carboxamide may lend itself to being investigated for use in treating viral and malarial infections .

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Result of Action

Piperidine derivatives are known to have a range of biological activities .

Propriétés

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-17-9-8-15-6-4-11(5-7-15)14-13(16)12-3-2-10-18-12/h2-3,10-11H,4-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHWMINTNFAJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride](/img/structure/B2880651.png)

![1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2880664.png)

![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)

![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)